Product packaging for Amino-PEG7-t-butyl ester(Cat. No.:)

Amino-PEG7-t-butyl ester

Cat. No.: B8229406
M. Wt: 453.6 g/mol
InChI Key: DQPAYUNKPDINFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Chemical Biology and Drug Discovery

In the landscape of modern chemical biology and drug discovery, the development of targeted therapeutics is a paramount goal. Amino-PEG7-t-butyl ester plays a crucial role as a heterobifunctional linker in the construction of Proteolysis Targeting Chimeras (PROTACs). dcchemicals.commedchemexpress.comdcchemicals.com PROTACs are innovative molecules designed to selectively eliminate target proteins from cells by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. medchemexpress.commedchemexpress.com

A PROTAC molecule consists of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com The linker's role is critical, as its length and chemical nature dictate the spatial orientation of the two ligands, which is essential for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation. precisepeg.com this compound serves as a building block for these linkers, providing a flexible and hydrophilic spacer that can be precisely incorporated into a PROTAC structure. medchemexpress.commedchemexpress.com Its amine group allows for covalent attachment to one of the ligands, while the protected carboxyl group can be deprotected and subsequently coupled to the second ligand, facilitating a modular and controlled synthesis of the final PROTAC. medchemexpress.com

Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Chemical Synthesis and Bioconjugation

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) glycol units. news-medical.netsigmaaldrich.comthermofisher.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in drug development and bioconjugation to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents like proteins, peptides, and small molecules. news-medical.netmdpi.comnih.gov

The inclusion of a PEG moiety, such as the seven-unit chain in this compound, imparts several advantageous properties:

Increased Hydrophilicity: PEG is highly soluble in water and aqueous buffers. thermofisher.com Attaching it to hydrophobic molecules can significantly improve their solubility, which is often a challenge in drug formulation and delivery. thermofisher.comnih.gov

Biocompatibility and Reduced Immunogenicity: PEG is generally non-toxic and non-immunogenic, meaning it does not typically provoke an adverse immune response in the body. sigmaaldrich.comthermofisher.com This "stealth" characteristic helps PEGylated molecules evade the immune system.

Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration cloud around the attached molecule, increasing its hydrodynamic size. mdpi.comnih.gov This larger size can reduce renal clearance, prolonging the circulation time of the drug in the bloodstream and leading to less frequent dosing. nih.gov

Steric Hindrance: The flexible PEG chain can provide a steric shield, protecting the attached therapeutic protein or peptide from enzymatic degradation. mdpi.com

In the context of linkers for molecules like PROTACs, the PEG spacer offers flexibility and helps to ensure that the two ends of the linker can effectively reach and bind to their respective protein targets without steric hindrance. thermofisher.com

Key Properties of PEG Moieties in Bioconjugation
Non-toxic and non-immunogenic thermofisher.com
Highly soluble in aqueous solutions thermofisher.com
Increases hydrodynamic volume of conjugates mdpi.comnih.gov
Provides steric shielding against enzymatic degradation mdpi.com
Highly flexible chain structure thermofisher.com

Overview of the tert-Butyl Ester Functional Group in Protecting Group Chemistry

In multi-step organic synthesis, particularly in the construction of complex molecules with multiple reactive functional groups, it is often necessary to temporarily block or "protect" one group while a chemical transformation is carried out at another site. The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids due to its unique stability and specific deprotection conditions. thieme.dethieme-connect.com

The t-butyl ester group is characterized by its excellent stability under a variety of reaction conditions, including those involving nucleophiles and reducing agents. thieme.dethieme-connect.com This stability is crucial when performing reactions on other parts of the molecule, such as the free amine group in this compound.

The key advantage of the t-butyl ester is its facile and selective removal. It can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA), to regenerate the free carboxylic acid. thieme.de This deprotection occurs through a mechanism that avoids harsh conditions that might compromise other sensitive functional groups within the molecule. youtube.com This orthogonality allows chemists to selectively unmask the carboxylic acid at the desired stage of the synthesis for further modification, such as amide bond formation. thieme.de

Protecting GroupTypical Deprotection ConditionsStability
tert-Butyl (t-Bu) ester Mild acidic conditions (e.g., TFA) thieme.delibretexts.orgStable to basic, nucleophilic, and many reducing conditions thieme.de
Methyl ester Acidic or basic hydrolysis libretexts.orgLess stable to bases than t-Bu esters
Benzyl (Bn) ester Catalytic hydrogenolysis libretexts.orgSensitive to reactions involving hydrogenation catalysts
Silyl esters (e.g., TBDMS) Acid or fluoride (B91410) ions (e.g., TBAF) libretexts.orgLabile to acidic and fluoride-containing reagents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43NO9 B8229406 Amino-PEG7-t-butyl ester

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPAYUNKPDINFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of Amino Peg7 T Butyl Ester

Reactivity of the Amine Functionality in Covalent Bond Formation

The primary amine group of Amino-PEG7-t-butyl ester is a potent nucleophile, readily participating in reactions to form stable covalent bonds. This reactivity is frequently exploited for the attachment of the PEG linker to various substrates.

Formation of Amide Bonds with Activated Esters

The amine functionality of this compound reacts efficiently with activated esters, most notably N-hydroxysuccinimide (NHS) esters, to form chemically stable amide bonds. axispharm.combiochempeg.com This reaction is a cornerstone of bioconjugation due to its reliability and mild reaction conditions. The reaction typically proceeds in a pH range of 7 to 9. biochempeg.comaxispharm.com The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond and release the NHS leaving group. axispharm.com

The reaction is generally carried out in aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, or in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). axispharm.combroadpharm.com Reaction times can vary from 30 minutes to several hours at room temperature or on ice. broadpharm.comwindows.net

Table 1: Typical Reaction Conditions for Amide Bond Formation with Activated Esters

ParameterConditionSource(s)
pH 7.0 - 9.0 biochempeg.comaxispharm.com
Temperature 4°C to Room Temperature broadpharm.comwindows.net
Solvents PBS, DMF, DMSO, CH2Cl2 axispharm.combroadpharm.com
Reaction Time 30 minutes - 24 hours broadpharm.comwindows.net
Molar Ratio 1:1 to 2:1 (NHS-ester to amine) axispharm.com

Application in Heterobifunctional Crosslinking Reactions

The orthogonal reactivity of the amine and the protected carboxyl group makes this compound an ideal heterobifunctional crosslinker. google.com This allows for a two-step conjugation strategy. First, the amine group is reacted with a target molecule. Subsequently, the tert-butyl ester is deprotected to reveal a carboxylic acid, which can then be reacted with a second molecule. This sequential approach is critical in the synthesis of complex bioconjugates like ADCs, where a linker connects a monoclonal antibody to a cytotoxic drug. biochempeg.commolecularcloud.org The PEG spacer in these constructs enhances the solubility and pharmacokinetic properties of the final conjugate. adcreview.com

Selective Deprotection of the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

Acid-Mediated Cleavage Mechanisms

The deprotection of the tert-butyl ester is typically achieved using strong acids like trifluoroacetic acid (TFA). nih.govstackexchange.com The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene. stackexchange.com This reaction is often performed in a solution of TFA in a solvent like dichloromethane (B109758) (CH2Cl2). rsc.org A typical procedure involves stirring the protected compound in a 1:1 mixture of dichloromethane and TFA at room temperature for several hours. rsc.org

Table 2: Conditions for TFA-Mediated Deprotection of tert-Butyl Esters

ParameterConditionSource(s)
Reagent Trifluoroacetic acid (TFA) nih.govstackexchange.com
Solvent Dichloromethane (CH2Cl2) rsc.org
Temperature Room Temperature rsc.org
Reaction Time ~5 hours rsc.org

Chemoselective Hydrolysis in the Presence of Diverse Acid-Labile Protecting Groups

In many synthetic schemes, it is necessary to deprotect the tert-butyl ester while leaving other acid-sensitive protecting groups, such as the tert-butoxycarbonyl (Boc) group on an amine, intact. Standard strong acid conditions like TFA would cleave both. nih.gov To address this, milder and more selective methods have been developed.

One such method employs zinc bromide (ZnBr2) in dichloromethane. This Lewis acid-based approach has been shown to selectively cleave tert-butyl esters in the presence of certain other acid-labile groups. semanticscholar.orgacs.orgnih.gov However, N-Boc and N-trityl groups have been reported to be labile under these conditions. semanticscholar.orgacs.orgnih.gov

A more effective system for the selective deprotection of tert-butyl esters in the presence of N-Boc groups utilizes a combination of cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium iodide (NaI) in refluxing acetonitrile (B52724). organic-chemistry.orgthieme-connect.comnih.gov This method has demonstrated high yields for the desired carboxylic acid without affecting the N-Boc protecting group. organic-chemistry.orgthieme-connect.com The optimized procedure involves pre-refluxing the CeCl3·7H2O and NaI in acetonitrile before adding the substrate. organic-chemistry.org

Table 3: Reagents for Chemoselective Deprotection of tert-Butyl Esters

Reagent SystemSubstrateProtecting Group PreservedYieldSource(s)
ZnBr2 in CH2Cl2N-(PhF)amino acid tert-butyl estersPhFGood semanticscholar.orgacs.orgnih.gov
CeCl3·7H2O / NaI in AcetonitrileN-Boc-amino acid tert-butyl estersN-Boc75-99% organic-chemistry.orgthieme-connect.com

Post-Synthetic Functionalization and Conjugation of this compound Derivatives

Following the initial reaction of the amine group and the subsequent deprotection of the tert-butyl ester, the newly exposed carboxylic acid becomes available for a wide range of post-synthetic modifications and conjugations. This versatility is a key feature of this compound in the construction of complex molecular architectures.

The deprotected carboxylic acid can be activated, for example, using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This newly formed activated ester can then react with a primary amine on a second molecule of interest, such as a protein, peptide, or small molecule drug, to form a stable amide bond. nih.govresearchgate.net

This strategy is widely employed in the PEGylation of therapeutic proteins and peptides to enhance their pharmacokinetic profiles, including increased half-life, improved solubility, and reduced immunogenicity. nih.govbachem.comcreative-peptides.com The ability to introduce a hydrophilic PEG spacer with a reactive handle for further conjugation allows for the tailored design of biopharmaceuticals and other advanced materials. nih.govjenkemusa.com

Applications of Amino Peg7 T Butyl Ester in Advanced Biomedical and Materials Science Research

Role as a Key Building Block in Proteolysis-Targeting Chimeras (PROTACs)

Amino-PEG7-t-butyl ester is frequently utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comlabshake.com PROTACs are heterobifunctional molecules engineered to selectively eliminate target proteins from cells by coopting the cell's own protein disposal machinery. precisepeg.comnih.gov A typical PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.combiochempeg.com The linker component is critical to the PROTAC's function, and PEG-based linkers like this compound are widely employed in their construction. biochempeg.comnih.gov

Solubility and Permeability: The inherent hydrophilicity of the polyethylene (B3416737) glycol chain enhances the water solubility of the PROTAC molecule, which can improve its compatibility with physiological environments and affect cell permeability, potentially improving oral absorption. precisepeg.combiochempeg.com

Flexibility and Length: PEG linkers offer considerable flexibility, which is essential for allowing the two ligands of the PROTAC to simultaneously bind to the target protein and the E3 ligase, forming a stable ternary complex. researchgate.net The length of the PEG chain can be systematically varied to achieve the optimal distance and spatial orientation between the two proteins, which is a critical factor for efficient ubiquitination. biochempeg.comnih.gov

Synthetic Accessibility: Bifunctional PEG motifs like this compound are synthetically accessible, enabling the rapid and straightforward assembly of diverse PROTAC libraries for screening and optimization. nih.govbiochempeg.com The presence of a reactive amino group and a protected carboxyl group allows for controlled, sequential conjugation to the two different ligands. invivochem.com

Linker PropertyInfluence on PROTAC Design
Length Determines the distance between the target protein and the E3 ligase, impacting ternary complex formation. researchgate.net
Flexibility Allows for optimal orientation of the bound proteins to facilitate ubiquitination. researchgate.net
Composition Affects solubility, cell permeability, and pharmacokinetic properties. nih.gov
Attachment Points Influences the stability and geometry of the ternary complex. precisepeg.com

The linker is not merely a passive spacer but an active modulator of PROTAC function. precisepeg.com The specific characteristics of the PEG linker, including its length and composition, can profoundly influence the potency and selectivity of the resulting PROTAC. nih.gov

Research has demonstrated that the length of the PEG linker is a critical parameter for degradation efficiency. nih.govnih.gov An optimal linker length is required to facilitate the productive formation of the ternary complex (POI-PROTAC-E3 ligase). researchgate.net Linkers that are too short may introduce steric hindrance, preventing the complex from forming, while linkers that are too long might lead to unproductive binding modes or hinder ubiquitination. researchgate.net For instance, studies on B-cell receptor (BCR)-tyrosine-protein kinase (ABL) PROTACs showed that the length of the polyethylene glycol linker could shift the degradation selectivity between different target proteins. nih.gov

Furthermore, the chemical nature of the linker can impact the physicochemical properties of the PROTAC, such as its cell permeability and bioavailability. biochempeg.comresearchgate.net The introduction of a PEG linker can increase the topological polar surface area (TPSA), which needs to be balanced to ensure efficient passage across cell membranes. nih.gov

PROTACs function by hijacking the intracellular ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins. medchemexpress.comchemsrc.com The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. precisepeg.comnih.gov This proximity, orchestrated by the linker, enables the E3 ligase to transfer ubiquitin molecules to the target protein. precisepeg.com

The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. precisepeg.com The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules. nih.gov The flexibility and hydrophilicity imparted by the PEG7 linker of this compound can contribute to the stability and proper conformation of the ternary complex, thereby facilitating efficient ubiquitination and subsequent degradation. nih.gov

Bioconjugation Methodologies for Biomolecular Engineering

The versatile chemical structure of this compound makes it a valuable reagent in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids. The compound features a primary amino group that can be readily conjugated to various functional groups, and a t-butyl ester that protects a carboxylic acid for subsequent reactions. vectorlabs.com

The primary amino group of this compound serves as a versatile handle for covalent ligation to biomolecules. This amino group is nucleophilic and can react with a variety of electrophilic functional groups present on or introduced into proteins, peptides, and nucleic acids. invivochem.combroadpharm.com

Common conjugation chemistries involving the amino group include:

Amide Bond Formation: The amino group can react with carboxylic acids on a biomolecule in the presence of a carbodiimide (B86325), such as EDC, to form a stable amide bond. vectorlabs.com It can also react with activated esters, like N-hydroxysuccinimide (NHS) esters, which are common modifications on proteins and other molecules. vectorlabs.comsmolecule.com

Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. broadpharm.com

The t-butyl ester group serves as a protecting group for the carboxylic acid. vectorlabs.com This protection is stable under many reaction conditions used for modifying the amino group but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. vectorlabs.comvectorlabs.com This newly deprotected carboxyl group can then be used for further conjugation reactions, allowing for the creation of more complex bioconjugates. vectorlabs.com

The seven-unit polyethylene glycol (PEG) spacer is a key feature of this compound that significantly enhances its utility in bioconjugation. axispharm.comthermofisher.com The properties of the PEG chain contribute to improved conjugation efficiency and favorable characteristics of the final bioconjugate.

Key properties and their benefits include:

Increased Solubility: PEG is highly hydrophilic, and its inclusion in a bioconjugate can significantly increase the water solubility of hydrophobic molecules. axispharm.comthermofisher.com This is particularly advantageous when working with proteins or peptides that may have limited solubility in aqueous buffers.

Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm provides distance between the conjugated molecules, which can minimize steric hindrance. thermofisher.comacs.org This is crucial when attaching large molecules or when the site of conjugation is in a sterically crowded environment on the biomolecule.

Improved Stability and Biocompatibility: PEGylation, the process of attaching PEG chains, can protect biomolecules from enzymatic degradation and reduce their immunogenicity. axispharm.comthermofisher.com This can lead to a longer circulation half-life in vivo for therapeutic bioconjugates.

Minimized Non-specific Interactions: The hydrophilic PEG chain can create a hydration shell around the conjugated molecule, which helps to reduce non-specific binding to other proteins or surfaces. purepeg.com

Property of PEG SpacerBenefit in Bioconjugation
Hydrophilicity Enhances aqueous solubility of the conjugate. axispharm.comthermofisher.com
Flexibility Reduces steric hindrance between conjugated molecules. thermofisher.com
Biocompatibility Lowers immunogenicity and toxicity. thermofisher.com
Chain Length Provides controlled spacing between molecular entities. purepeg.com

Strategies for Site-Specific and Chemoselective Bioconjugation

The unique architecture of this compound, with two distinct functional groups, is central to its utility in creating precisely defined bioconjugates. The primary amine and the protected carboxyl group allow for orthogonal, step-wise reactions, which is the foundation of site-specific and chemoselective conjugation strategies.

The terminal primary amino group is readily available for reaction with various functional groups. creative-biolabs.com It can form stable amide bonds with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or react with carbonyls like aldehydes and ketones to form Schiff bases, which can be further stabilized by reduction. broadpharm.combroadpharm.com This allows for the initial, selective attachment of the linker to a protein, peptide, or other biomolecules at a specific site containing a reactive carboxyl or carbonyl group.

Conversely, the t-butyl ester serves as a temporary protecting group for the carboxylic acid. vectorlabs.com This group is stable under the conditions used for amine reactions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the terminal carboxylic acid. vectorlabs.comvectorlabs.com This newly deprotected carboxyl group can then be activated, often using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), to react with primary amines on a second molecule. vectorlabs.compolyethyleneglycolpeg.com

This sequential approach is critical for constructing complex molecular architectures where precise control over connectivity is required. A prime example is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as the PEG-based linker. medchemexpress.comlabshake.com In PROTAC synthesis, one end of the linker is attached to a ligand for a target protein, and the other end is attached to a ligand for an E3 ubiquitin ligase, creating a molecule that can specifically target a protein for degradation. medchemexpress.com The ability to perform these conjugations in a controlled, stepwise manner prevents the formation of undesirable homodimers or other side products.

Table 1: Bioconjugation Reactivity of this compound

Functional GroupReactive PartnerResulting LinkageKey Features
Primary Amine (-NH₂) Activated Esters (e.g., NHS-ester)Amide BondHigh efficiency and stability.
Carboxylic Acids (-COOH) with activators (e.g., EDC)Amide BondDirect conjugation to carboxyl-containing molecules.
Aldehydes/KetonesSchiff Base (reducible to Amine Bond)Site-specific reaction with carbonyls.
Carboxylic Acid (-COOH) (after deprotection of t-butyl ester)Primary Amines (-NH₂) with activators (e.g., EDC)Amide BondAllows for secondary conjugation after initial linkage via the amine group.

Development of Advanced Drug Delivery Systems

The properties of this compound make it a valuable tool in the design of sophisticated drug delivery vehicles, addressing challenges such as controlled release, targeted delivery, and biocompatibility.

The t-butyl ester group is a key feature for creating controlled release formulations. vectorlabs.com This group is specifically designed to be cleaved under acidic conditions. broadpharm.comcd-bioparticles.net This characteristic can be exploited to design drug delivery systems that release their therapeutic payload in specific acidic environments within the body, such as in the microenvironment of tumors or within cellular compartments like endosomes and lysosomes. By linking a drug to the carboxyl end of the molecule, the t-butyl ester acts as a cap, preventing premature drug release until the carrier reaches the desired acidic location, where the ester is hydrolyzed and the active drug is liberated.

The bifunctional nature of this compound allows it to serve as a linker for attaching targeting moieties to drug delivery systems. smolecule.com The reactive groups at either end of the PEG chain can be used to connect a therapeutic agent on one side and a targeting ligand—such as an antibody, peptide, or small molecule—on the other. smolecule.com This creates a targeted drug delivery system capable of recognizing and binding to specific receptors on the surface of diseased cells, thereby increasing the local concentration of the drug at the site of action and minimizing off-target effects. The sequential conjugation chemistry ensures that the drug and the targeting ligand are attached in a deliberate and controlled manner. polyethyleneglycolpeg.com

The presence of the polyethylene glycol (PEG) chain is fundamental to the molecule's role in enhancing the performance of drug delivery systems. PEGylation, the process of attaching PEG chains to molecules or nanoparticles, imparts several beneficial properties. polyethyleneglycolpeg.com

The hydrophilic PEG spacer increases the water solubility of the conjugate, which is particularly useful for poorly soluble drugs. polyethyleneglycolpeg.comsmolecule.comaxispharm.com In systemic circulation, the flexible and hydrophilic PEG chain creates a hydrated cloud or "steric shield" around the drug carrier. nih.gov This shield sterically hinders interactions with opsonin proteins and cells of the mononuclear phagocyte system, which are responsible for clearing foreign particles from the blood. nih.gov This evasion of the immune system leads to a significantly prolonged circulation half-life, allowing more time for the drug carrier to reach its target tissue. polyethyleneglycolpeg.comnih.gov Furthermore, PEGylation is known to reduce the immunogenicity of the attached molecule. polyethyleneglycolpeg.com

Table 2: Effects of PEGylation on Drug Delivery Carrier Properties

PropertyEffect of PEGylationMechanism
Biocompatibility IncreasedReduces immunogenicity and toxicity. polyethyleneglycolpeg.com
Solubility IncreasedThe hydrophilic nature of the PEG chain improves solubility in aqueous environments. polyethyleneglycolpeg.comsmolecule.com
Systemic Circulation Time IncreasedCreates a steric shield that reduces clearance by the immune system. nih.gov
Biofouling DecreasedPrevents non-specific adsorption of proteins onto the carrier surface. polyethyleneglycolpeg.com

Surface Modification of Nanoparticles and Biomaterials

The modification of surfaces is critical for the performance of nanoparticles and implantable biomaterials in biological environments. This compound is used to engineer these surfaces to improve their compatibility and function.

When nanoparticles or biomaterials are introduced into the body, proteins and other biomolecules rapidly and non-specifically adsorb to their surfaces. This process, known as biofouling, can trigger an immune response and reduce the efficacy of the material. Functionalizing surfaces with PEG linkers like this compound is a highly effective strategy to mitigate this issue. polyethyleneglycolpeg.com

By attaching these molecules to the surface of nanoparticles, quantum dots, or self-assembled monolayers, a dense, hydrophilic layer or "lawn" of PEG chains is formed. polyethyleneglycolpeg.com This layer acts as a physical barrier that sterically prevents proteins from approaching and adsorbing to the underlying surface. polyethyleneglycolpeg.comnih.gov The reduction in non-specific protein binding significantly enhances the colloidal stability of nanoparticles in biological fluids and improves the biocompatibility of implanted materials. mdpi.com

Modulation of Immune Recognition and Extension of In Vivo Circulation Longevity

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and nanomaterials. This compound serves as a key reagent in this process. The presence of the PEG7 chain imparts a hydrophilic shield to the surface of the conjugated molecule or nanoparticle.

This hydrophilic layer has two primary effects. Firstly, it reduces the non-specific binding of opsonin proteins from the bloodstream, a critical step that precedes recognition and clearance by the mononuclear phagocyte system. By minimizing opsonization, PEGylation effectively decreases immune recognition. Secondly, the PEG chain increases the hydrodynamic volume of the conjugate, which slows its renal filtration rate. vectorlabs.com The combined effect of reduced immune clearance and decreased renal filtration leads to a significantly extended circulation half-life of the PEGylated entity in vivo. This prolonged presence in the bloodstream is crucial for many therapeutic applications, allowing for sustained drug action and improved therapeutic outcomes.

Engineering of Biomedical Devices and Nanomedicine Platforms

This compound is an important building block in the engineering of sophisticated biomedical devices and nanomedicine platforms. Its heterobifunctional nature—possessing a reactive primary amine at one end and a protected carboxylic acid at the other—allows for controlled, sequential conjugation. medchemexpress.combroadpharm.com The primary amine can be readily reacted with activated esters or carboxylic acids on a molecule or surface, while the t-butyl ester group remains protected. broadpharm.com

This functionality is leveraged for the surface modification of materials and nanoparticles. By attaching this compound, researchers can create surfaces that are resistant to protein adsorption, which is critical for improving the biocompatibility of medical implants and devices. In nanomedicine, this surface modification is used to enhance the stability and "stealth" characteristics of drug delivery vehicles like liposomes and polymeric nanoparticles, preventing their premature clearance and enabling targeted delivery. Following the initial conjugation via the amine group, the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for the attachment of targeting ligands, drugs, or other functional molecules. broadpharm.comvectorlabs.com

Utilization as a Cross-linking Reagent in Polymer Science

This compound serves as a versatile heterobifunctional cross-linking reagent in polymer science. Cross-linkers are molecules that form bridges between polymer chains, creating a three-dimensional network structure. The distinct reactivity of the terminal amino group and the protected carboxyl group on the this compound allows for controlled and directed cross-linking strategies in the synthesis of advanced polymeric materials. vectorlabs.combroadpharm.com

Creation of Three-Dimensional Structures with Specific Mechanical and Chemical Properties

The use of this compound as a cross-linker provides a method for creating three-dimensional polymeric structures with tailored properties. The length and flexibility of the PEG7 spacer play a direct role in determining the characteristics of the final material. For instance, the length of the cross-linker influences the mesh size of the polymer network, which in turn affects its swelling behavior, permeability to solutes, and mechanical properties such as elasticity and stiffness. By carefully selecting the concentration of the cross-linking reagent and the reaction conditions, scientists can precisely control the cross-linking density. This allows for the engineering of materials with specific and predictable mechanical strengths and chemical functionalities, suitable for a range of advanced applications.

Design of Materials for Tissue Engineering and Wound Healing Applications

The unique properties of hydrogels synthesized using this compound make them highly suitable for biomedical applications, particularly in tissue engineering and wound healing. The biocompatibility and non-toxic nature of PEG-based materials are essential for these applications. The resulting hydrogels can be designed to mimic the extracellular matrix, providing a scaffold that supports cell attachment, proliferation, and differentiation. The tunable nature of these hydrogels allows for the creation of environments with specific mechanical cues and degradation profiles that can promote tissue regeneration. Furthermore, the functional groups within the hydrogel network can be used to immobilize growth factors or other bioactive molecules, leading to materials that actively promote the wound healing process.

Interactive Data Table: Applications of this compound

FieldApplicationFunction of this compoundKey Outcome
Biomedical Science Modulation of Immune RecognitionForms a hydrophilic shield on molecules/nanoparticles. Reduced protein binding, decreased immune clearance.
Extension of In Vivo CirculationIncreases hydrodynamic volume. vectorlabs.comProlonged half-life in the bloodstream.
Engineering of Biomedical DevicesSurface modification to improve biocompatibility. Reduced protein adsorption on implants.
Nanomedicine Platforms"Stealth" coating for nanoparticles and drug carriers. Enhanced stability and targeted delivery.
Polymer Science Synthesis of HydrogelsActs as a heterobifunctional cross-linking agent. Formation of a 3D polymer network.
Creation of 3D StructuresControls cross-linking density and network mesh size. Tailored mechanical and chemical properties.
Tissue EngineeringForms biocompatible scaffolds that mimic the ECM. Supports cell growth and tissue regeneration.
Wound HealingCreates a matrix for bioactive molecule immobilization. Active promotion of the healing process.

Emerging Research Directions and Future Perspectives

Integration with Novel Chemical Ligation Techniques for Complex Architectures

The synthesis of large, complex biomolecules often relies on the ability to chemically join smaller, synthetically accessible fragments. Native Chemical Ligation (NCL) has become a cornerstone technique for this purpose, enabling the connection of unprotected peptide and protein fragments in aqueous solutions. researchgate.netnih.gov NCL classically involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native peptide bond. nih.govnih.gov

The heterobifunctional nature of Amino-PEG7-t-butyl ester makes it an ideal candidate for integration into NCL and other ligation strategies to build architectures beyond natural proteins. After deprotection of the t-butyl ester under acidic conditions, the resulting carboxylic acid can be activated and reacted with the N-terminal amine of a peptide. cd-bioparticles.netbroadpharm.comvectorlabs.com The free amine on the other end of the PEG linker can then be used to attach another molecule, such as a different peptide, a small molecule drug, or a targeting ligand. This allows for the precise assembly of well-defined, multi-component systems.

This approach moves beyond simple PEGylation, using the linker as a deliberate architectural element to control spacing and orientation between different functional domains. For example, it could be used to link two distinct protein domains, creating a chimeric protein with novel functions, or to attach a therapeutic peptide to a larger carrier protein, improving its pharmacokinetic profile. The defined length of the PEG7 chain provides precise control over the distance between the conjugated moieties, which is critical for optimizing biological activity.

Table 1: Potential Applications of this compound in Chemical Ligation

Application Area Description Key Advantage of Linker
Chimeric Proteins Linking two or more distinct peptide fragments to create a single polypeptide chain with combined functionalities. Precise spatial separation of protein domains.
Peptide-Drug Conjugates Covalently attaching a therapeutic peptide to a small molecule drug or imaging agent. Enhanced solubility and controlled stoichiometry.
Surface Modification Anchoring proteins or peptides to the surface of nanoparticles or biomaterials for targeted delivery or biocompatibility. Provides a flexible, hydrophilic spacer to improve accessibility and reduce non-specific binding.

| PROTACs | Synthesizing Proteolysis-Targeting Chimeras by linking a target-binding ligand and an E3 ligase ligand. medchemexpress.comlabshake.com | Optimization of linker length and flexibility is critical for efficient ternary complex formation. precisepeg.com |

Exploration in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the design and synthesis of complex, functional structures held together by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. beilstein-journals.org Amino acids and peptides are powerful building blocks for creating self-assembling systems, including nanofibers, nanotubes, and hydrogels, due to their biocompatibility and diverse chemical functionalities. mdpi.comnih.gov

This compound can be functionalized to create amphiphilic molecules that self-assemble into higher-order structures. For instance, by attaching a hydrophobic moiety (like a lipid or an aromatic group) to one end of the linker, the resulting molecule would possess both a hydrophobic part and a hydrophilic PEG chain. In aqueous environments, these amphiphiles could spontaneously assemble into micelles or vesicles, which are structures with significant potential for drug delivery applications.

Furthermore, these linkers can be incorporated into polymer backbones to create stimuli-responsive hydrogels. rsc.orgnih.gov Hydrogels are water-swollen polymer networks with applications in tissue engineering and controlled drug release. rsc.orgmdpi.com By incorporating this compound derivatives into the polymer structure, it is possible to introduce specific functionalities. The terminal amine or carboxyl groups can serve as points for cross-linking the polymer chains or for covalently attaching therapeutic molecules within the hydrogel matrix. rsc.org The degradation rate of such hydrogels and the subsequent release of encapsulated drugs could be tuned by designing the linker to be cleavable under specific physiological conditions. rsc.org

Computational Approaches for Predictive Design and Optimization of this compound Derivatives

The functional success of a molecule containing a PEG linker often depends on factors like the length, conformation, and flexibility of the PEG chain. oipub.com Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding these properties at an atomic level. nih.govresearchgate.netx-mol.com These simulations can predict how a PEGylated molecule will behave in a biological environment, how it interacts with other molecules like proteins or cell membranes, and how PEGylation affects the structure and dynamics of the attached molecule. oipub.comnih.gov

For derivatives of this compound, computational approaches can be used for predictive design and optimization. For example, before synthesizing a complex antibody-drug conjugate or a PROTAC, MD simulations can be employed to:

Predict Conformations: Determine the most likely spatial arrangements of the linker and its attached molecules. This is crucial for ensuring that a targeting ligand can still bind to its receptor or that a PROTAC can effectively bring its two target proteins together. researchgate.net

Optimize Linker Length: Systematically model the effects of using shorter or longer PEG chains to find the optimal distance for a desired biological outcome. oipub.comresearchgate.net

These predictive capabilities accelerate the design-build-test cycle of developing new therapeutics and biomaterials by focusing experimental efforts on the most promising candidates. nih.govnih.gov This rational design approach minimizes trial-and-error synthesis and can lead to the development of more effective and precisely engineered molecules. nih.gov

Table 2: Computational Tools for Designing this compound Derivatives

Computational Method Application Information Gained
Molecular Dynamics (MD) Simulation Simulating the movement and interaction of atoms in the molecule over time. nih.govx-mol.com Provides insights into linker conformation, flexibility, and interactions with solvent and biomolecules. oipub.comresearchgate.net
Quantum Mechanics (QM) Calculating the electronic structure and reactivity of the linker and its functional groups. Helps in understanding reaction mechanisms for conjugation and cleavage.
Docking Simulations Predicting the binding mode and affinity of a PEGylated ligand to its protein target. Assesses whether the linker sterically hinders the binding of the active molecule.

| Coarse-Grained (CG) Modeling | Simulating large systems (e.g., self-assembly of many molecules) by grouping atoms into larger beads. nih.gov | Enables the study of micelle formation, hydrogel structure, and interactions with large biological structures like membranes. |

Future Prospects in Multimodal Biomedical Applications

The true potential of versatile linkers like this compound lies in the creation of multimodal biomedical agents—single molecular constructs that combine multiple functionalities, such as targeting, therapy, and diagnostics. The ability to conjugate different types of molecules with precise control is central to this endeavor.

Future applications are envisioned in areas such as:

Theranostics: This field combines therapy and diagnostics. A theranostic agent could be constructed by attaching both a therapeutic drug and a diagnostic imaging agent (e.g., a fluorescent dye or a radioisotope chelator) to a targeting moiety (like an antibody) using a branched structure built from this compound derivatives. Such an agent could simultaneously report on its location and accumulation in diseased tissue while delivering a therapeutic payload.

Targeted Protein Degradation: Beyond the current generation of PROTACs, these linkers could be used to develop next-generation degraders with improved properties. labshake.comprecisepeg.com This includes "LYTACs" (Lysosome-Targeting Chimeras) for degrading extracellular proteins or agents with multiple warheads to target protein complexes.

Advanced Drug Delivery Systems: The linker can be used to create sophisticated drug carriers that respond to specific stimuli in the body. For example, a nanoparticle could be coated with PEG chains functionalized with a targeting ligand via the this compound. The linker might also incorporate a cleavable bond that breaks in the acidic environment of a tumor or in the presence of specific enzymes, triggering the release of the drug precisely at the site of action.

The continued development of synthetic methodologies and a deeper understanding of structure-function relationships, aided by computational modeling, will drive the application of this compound and similar linkers in creating the next generation of precision therapeutics and advanced biomaterials.

Conclusion and Outlook on Amino Peg7 T Butyl Ester Research

Summary of Key Research Advancements and Contributions

Research centered on Amino-PEG7-t-butyl ester and related PEGylated compounds has led to notable advancements, particularly in the realm of bioconjugation and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

One of the most significant contributions of using PEG linkers such as this compound is the enhancement of the physicochemical properties of therapeutic molecules. The inherent hydrophilicity of the PEG chain helps to mitigate the poor solubility often associated with complex hydrophobic drugs. researchgate.netadcreview.com This improved water solubility is crucial for the formulation and in vivo performance of these agents. researchgate.net

The development of heterobifunctional PEG linkers represents a major leap forward in the synthesis of complex molecules. nih.gov The orthogonal nature of the amino and protected carboxyl groups allows for a stepwise and controlled conjugation strategy. vectorlabs.com This is essential in the construction of PROTACs, which require the precise connection of two different ligands—one for the target protein and one for an E3 ubiquitin ligase. nih.govnih.gov The PEG linker physically spans the distance between these two entities, and its length and composition are critical for the formation of a stable and productive ternary complex, which ultimately leads to the degradation of the target protein. nih.govexplorationpub.com

Furthermore, research has demonstrated that the architecture of the PEG linker itself can be optimized to improve conjugate stability and pharmacokinetics. Studies have explored different PEG configurations, such as linear versus pendant positioning, to fine-tune the properties of ADCs. researchgate.netnih.gov Innovations in linker technology are moving beyond simple flexible chains to include more rigid or dynamic structures. For instance, recent research has explored incorporating motifs like ferrocene (B1249389) to act as a "molecular hinge," enabling more controlled conformational changes in the PROTAC molecule. acs.org Another novel approach involves using cyclizing PEG linkers to create macrocyclic PROTACs, which have shown increased target selectivity. explorationpub.com These advancements highlight a shift from viewing the linker as a simple spacer to recognizing it as a key determinant of a conjugate's biological activity and therapeutic potential. nih.gov

Table 1: Key Research Advancements Involving PEG Linkers
AdvancementContributionKey Area of Impact
Enhanced Solubility The hydrophilic PEG chain improves the aqueous solubility of hydrophobic molecules. researchgate.netadcreview.comDrug Formulation, PROTACs, ADCs
Heterobifunctionality Allows for controlled, sequential synthesis of complex bioconjugates. nih.govvectorlabs.comPROTAC Synthesis, Bioconjugation
Ternary Complex Optimization The length and composition of the PEG linker are critical for the stability and efficacy of PROTACs. nih.govexplorationpub.comTargeted Protein Degradation
Pharmacokinetic Improvement PEGylation can increase blood circulation time and improve biodistribution profiles. koreascience.krDrug Delivery, ADCs
Innovative Linker Design Development of linkers with added functionality (e.g., macrocycles, rigid motifs) to enhance selectivity and potency. explorationpub.comacs.orgNext-Generation PROTACs & ADCs

Persistent Challenges and Opportunities for Innovation in Application and Synthesis

Despite the significant progress, the synthesis and application of this compound and other PEG linkers face ongoing challenges. These hurdles, however, also present exciting opportunities for innovation that could further expand their utility.

Challenges in Synthesis: A primary challenge in the synthesis of PEG derivatives is achieving monodispersity—a uniform chain length. acs.org Traditional polymerization of ethylene (B1197577) oxide often results in a mixture of polymers with varying lengths (polydispersity), which can lead to heterogeneity in the final conjugate, complicating purification, characterization, and potentially impacting biological activity. acs.orgmolecularcloud.org While stepwise organic synthesis can produce monodisperse PEGs, these methods are often inefficient, involving numerous steps and requiring chromatographic purification after each iteration, which is difficult to scale. acs.org The efficient synthesis of heterobifunctional PEGs with high purity remains a significant obstacle, especially for large-scale production. mdpi.com

Challenges in Application: In the context of PROTACs, a major challenge is overcoming their typically poor cell permeability and low oral bioavailability. pharmacytimes.comwuxiapptec.comoxfordglobal.com These issues arise from their large molecular weight and high polar surface area, which are often at odds with established principles for drug-likeness, such as Lipinski's Rule of Five. wuxiapptec.com Optimizing the linker is a critical part of addressing these "beyond rule of 5" properties. However, linker design has historically been a "trial and error" process, which is both time-consuming and resource-intensive. nih.gov Finding the optimal linker length, composition, and attachment points to ensure the formation of a stable ternary complex without sacrificing drug-like properties is a delicate balancing act. explorationpub.com

Opportunities for Innovation: The challenges in synthesis and application create fertile ground for innovation. There is a significant opportunity to develop more efficient and scalable synthetic routes to monodisperse, heterobifunctional PEG linkers. acs.org This could involve novel catalytic systems, improved purification technologies, or automated synthesis platforms.

In the realm of application, the focus is shifting towards a more rational, structure-guided approach to linker design. nih.gov Advances in computational modeling and structural biology are beginning to enable the prediction of optimal linker conformations, reducing the reliance on empirical screening. explorationpub.com Innovation in linker chemistry is moving beyond simple PEG and alkyl chains to incorporate motifs that impart rigidity (e.g., piperazine, alkynes) or other desirable properties. nih.gov These more sophisticated linkers can better control the spatial orientation of the connected ligands, potentially leading to more potent and selective PROTACs. nih.gov

Furthermore, novel drug delivery strategies are being explored to overcome the inherent permeability and solubility challenges of PROTACs and other large molecules. pharmacytimes.comwuxiapptec.com Encapsulating these molecules in carriers like nanoparticles represents a promising approach to improve their stability, solubility, and delivery to the target site. wuxiapptec.com Other innovative concepts include the development of photo-switchable PROTACs, which would allow for spatial and temporal control over protein degradation, and the use of "in-cell click-formed" strategies where the final molecule is assembled within the target cell. nih.govexplorationpub.com These cutting-edge approaches represent the future of the field, where linkers like this compound will continue to be essential building blocks for the next generation of therapeutics.

Table 2: Challenges and Opportunities in PEG Linker Research
AreaPersistent ChallengesOpportunities for Innovation
Synthesis Achieving monodispersity at scale. acs.orgDeveloping efficient, scalable syntheses for monodisperse PEGs.
Inefficient, multi-step purification processes. acs.orgNovel catalytic systems and purification methods.
High cost of pure, heterobifunctional PEGs. mdpi.comAutomated synthesis platforms.
Application (PROTACs/ADCs) Poor cell permeability and oral bioavailability. pharmacytimes.comwuxiapptec.comRational, structure-based linker design using computational tools. explorationpub.com
"Trial and error" approach to linker optimization. nih.govIncorporation of rigid or functional motifs into linkers. nih.gov
High molecular weight and polarity. wuxiapptec.comAdvanced drug delivery systems (e.g., nanotechnology). wuxiapptec.com
Achieving high selectivity and avoiding off-target effects.Photo-switchable linkers and in-cell assembly strategies. nih.govexplorationpub.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Amino-PEG7-t-butyl ester, and how can reproducibility be ensured?

  • Methodology : Follow stepwise coupling reactions using solid-phase synthesis or solution-phase methods. Purify intermediates via column chromatography, and confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS. For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in detail .
  • Key Considerations : Use orthogonal protecting groups (e.g., t-butyl esters) to prevent side reactions. Validate purity (>95%) via analytical techniques and cross-reference spectral data with literature .

Q. How should researchers characterize the purity and molecular weight of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 220–280 nm) and compare retention times against standards.
  • Molecular Weight : Employ MALDI-TOF mass spectrometry or gel permeation chromatography (GPC) calibrated with PEG standards .
    • Data Interpretation : Discrepancies in molecular weight (e.g., polydispersity >1.1) may indicate incomplete purification or hydrolysis—repeat size-exclusion chromatography or adjust reaction pH .

Q. What solvent systems are optimal for solubilizing this compound in aqueous and organic matrices?

  • Methodology : Test solubility in DMSO, DMF, or THF for organic phases. For aqueous buffers (e.g., PBS), use stepwise dilution from a DMSO stock. Monitor aggregation via dynamic light scattering (DLS) if solubility <1 mM .
  • Troubleshooting : If precipitation occurs, adjust buffer pH (6.5–7.5) or introduce co-solvents (e.g., 10% ethanol) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for PEGylated compounds like this compound?

  • Methodology :

Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like PEG chain length, conjugation sites, and assay conditions .

Controlled Replication : Repeat key experiments under standardized conditions (e.g., fixed temperature, pH) and validate using orthogonal assays (e.g., SPR vs. ELISA) .

  • Statistical Tools : Apply ANOVA to identify significant outliers and Cohen’s d to quantify effect sizes .

Q. What experimental design frameworks are suitable for optimizing reaction yields in PEG7 spacer synthesis?

  • Methodology : Use the Taguchi method (orthogonal arrays) to test variables:

  • Factors : Catalyst concentration (0.5–2.0 mol%), temperature (25–60°C), reaction time (12–48 hrs).
  • Outcome : Maximize yield via signal-to-noise (S/N) ratio analysis. Confirm optimal conditions with validation runs .
    • Example : In esterification, catalyst type (e.g., HOBt vs. EDCI) contributed 77.5% to yield variance in Taguchi-designed experiments .

Q. How should researchers address discrepancies between computational predictions and experimental data for PEG7 conformational dynamics?

  • Methodology :

Molecular Dynamics (MD) : Simulate PEG7 conformers in explicit solvent models (e.g., TIP3P water) using AMBER or GROMACS.

Experimental Validation : Compare with small-angle X-ray scattering (SAXS) or circular dichroism (CD) to assess flexibility .

  • Data Reconciliation : Use RMSD analysis to quantify deviations and refine force field parameters iteratively .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodology :

  • Process Control : Implement QC checkpoints (e.g., inline FTIR for real-time monitoring).
  • Statistical Process Control (SPC) : Track control charts (X-bar and R) for critical parameters like amine end-group purity .
    • Documentation : Archive raw spectra and chromatograms in supplementary materials for peer review .

Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on PEG7’s impact on protein binding kinetics must define novelty (e.g., unexplored PEG length effects) .
  • PEO Framework : Structure questions around Population (e.g., specific cell lines), Exposure (PEG7-conjugated drugs), and Outcomes (binding affinity, cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.